Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride

Description

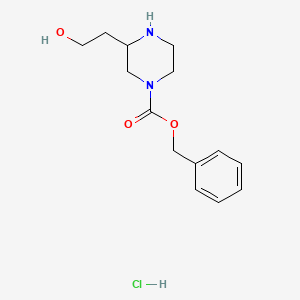

Chemical Name: Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride CAS No.: 2162438-42-6 Molecular Formula: C₁₄H₂₀ClN₂O₃ (hydrochloride salt) Molecular Weight: 264.32 g/mol (free base: 264.32; hydrochloride salt includes additional HCl) Structural Features: The compound consists of a piperazine ring substituted at the 3-position with a 2-hydroxyethyl group and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. The hydrochloride salt enhances solubility in polar solvents.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H21ClN2O3 |

|---|---|

Molecular Weight |

300.78 g/mol |

IUPAC Name |

benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C14H20N2O3.ClH/c17-9-6-13-10-16(8-7-15-13)14(18)19-11-12-4-2-1-3-5-12;/h1-5,13,15,17H,6-11H2;1H |

InChI Key |

NUXCWIKVESRYCK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(N1)CCO)C(=O)OCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Protection of the Piperazine Ring

Piperazine derivatives are often protected at one nitrogen atom to direct regioselective functionalization. Benzyl chloroformate (Cbz-Cl) is commonly used to introduce the benzyloxycarbonyl (Cbz) group. For example, reacting piperazine with Cbz-Cl in the presence of a base like potassium carbonate yields benzyl piperazine-1-carboxylate. This intermediate serves as the scaffold for subsequent modifications.

Introduction of the Hydroxyethyl Group

The hydroxyethyl moiety is introduced via nucleophilic substitution or alkylation. Ethylene oxide or 2-chloroethanol are typical reagents. In one protocol, benzyl piperazine-1-carboxylate reacts with 2-chloroethanol in dimethylformamide (DMF) at 80°C, using potassium carbonate as a base, to install the hydroxyethyl group at the piperazine’s 3-position. The reaction’s regioselectivity is influenced by steric and electronic factors, favoring substitution at the less hindered nitrogen.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrochloric acid in a polar solvent like ethanol or water. This step improves crystallinity and storage stability.

Detailed Preparation Methods

Two-Step Synthesis from Piperazine

Step 1: Synthesis of Benzyl Piperazine-1-Carboxylate

Piperazine (1.0 eq) is dissolved in anhydrous DMF under nitrogen. Benzyl chloroformate (1.1 eq) is added dropwise at 0°C, followed by potassium carbonate (2.0 eq). The mixture is stirred at room temperature for 12 hours. After workup, the product is isolated via column chromatography (60–70% yield).

Step 2: Hydroxyethyl Functionalization

Benzyl piperazine-1-carboxylate (1.0 eq) is reacted with 2-chloroethanol (1.2 eq) in DMF at 80°C for 24 hours. Potassium carbonate (3.0 eq) facilitates deprotonation and nucleophilic attack. The crude product is purified by recrystallization from ethyl acetate/hexane (55–65% yield).

Step 3: Salt Formation

The free base is dissolved in ethanol, and concentrated HCl (1.05 eq) is added. The mixture is stirred at 0°C for 2 hours, yielding the hydrochloride salt as a white precipitate (90–95% yield).

One-Pot Alkylation Approach

A streamlined method combines piperazine protection and hydroxyethylation in a single pot:

-

Piperazine (1.0 eq), Cbz-Cl (1.1 eq), and 2-chloroethanol (1.2 eq) are mixed in DMF.

-

Potassium carbonate (3.0 eq) is added, and the reaction is heated to 80°C for 24 hours.

-

Hydrochloric acid is introduced to precipitate the product.

This method reduces purification steps but achieves lower yields (45–50%) due to competing side reactions.

Case Studies and Optimization

Solvent and Base Screening

Reaction efficiency varies with solvent and base combinations:

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 80 | 65 |

| Dioxane | Et₃N | 100 | 52 |

| THF | NaHCO₃ | 60 | 40 |

DMF with potassium carbonate provides optimal results due to superior solvation and base strength.

Catalytic Additives

Adding tetrabutylammonium iodide (TBAI, 0.1 eq) as a phase-transfer catalyst improves hydroxyethylation yields to 70–75% by enhancing reagent miscibility.

Purification and Characterization

Purification Techniques

Analytical Data

-

¹H NMR (400 MHz, D₂O) : δ 7.35–7.28 (m, 5H, Ar-H), 4.55 (s, 2H, CH₂Ph), 3.90–3.70 (m, 4H, piperazine-H), 3.60 (t, J = 6.0 Hz, 2H, CH₂OH), 2.90–2.70 (m, 4H, piperazine-H).

-

HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in water/acetonitrile).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Nucleophilic Substitution

The piperazine ring’s nitrogen atoms act as nucleophiles, enabling substitution reactions under basic conditions. For example:

-

Reaction with alkylating agents : Benzyl piperazine-1-carboxylate reacts with 4-bromo-2-methylbutan-2-ol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The reaction proceeds at 0–20°C for 60 hours, yielding 52.7% of the substituted product .

-

Alkylation with aromatic systems : When reacted with tert-butyl 6-chloropyridazine-3-carboxylate in 1,4-dioxane under reflux (100°C), the compound forms a substituted pyridazine derivative in 60% yield using K₂CO₃ and tetrabutylammonium iodide as catalysts .

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, 4-bromo-2-methylbutan-2-ol | DMF | 0–20°C | 52.7% |

| Alkylation | K₂CO₃, tetrabutylammonium iodide | 1,4-dioxane | 100°C | 60% |

Acid-Base Reactions

The hydroxyethyl group and piperazine nitrogen can participate in protonation/deprotonation:

-

Protonation : The hydroxyethyl alcohol (-OH) may act as a weak acid under acidic conditions.

-

Deprotonation : The piperazine nitrogen can accept protons, forming a protonated species that may stabilize intermediates in reactions.

Alkylation/Acylation

The piperazine ring’s nucleophilicity allows for the introduction of alkyl or acyl groups:

-

Alkylation : Reacting with alkyl halides (e.g., bromoalkanes) under basic conditions (K₂CO₃) in DMF or 1,4-dioxane yields substituted derivatives .

-

Acylation : Potential for acylation at the nitrogen, though specific examples for this compound are not detailed in the provided sources.

Hydrolysis and Functionalization

While ester hydrolysis is not explicitly detailed for this compound in the provided sources, analogous piperazine derivatives undergo hydrolysis under acidic or basic conditions to generate carboxylic acids. For example:

-

Ester cleavage : The benzyl ester group may hydrolyze to form the corresponding carboxylic acid under acidic (e.g., HCl) or basic (e.g., NaOH) conditions, though yields and conditions would require optimization.

Scientific Research Applications

Scientific Research Applications

-

Neuropharmacology :

- Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride has shown promise as a lead compound for developing new neuroleptic agents. Its structural features suggest potential interactions with serotonin (5-HT) and dopamine (D2) receptors, which are critical in mood regulation and cognition.

- Chemical Probing :

- Dual Action Compounds :

- Synthesis of Derivatives :

Case Studies and Research Findings

Several studies have documented the pharmacological effects of benzyl piperazine derivatives:

- A study published in Wiley Online Library focused on the role of piperazine-based antagonists at P2X4 receptors, which are implicated in neuroinflammation and chronic pain. This highlights the therapeutic potential of benzyl piperazines in treating complex neurological conditions .

- Another investigation into dual-targeting molecules revealed that compounds similar to this compound exhibited significant antagonist effectiveness at serotonin receptors, suggesting their utility in managing mood disorders .

Mechanism of Action

The mechanism of action of Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Trends

- Solubility : Hydroxyethyl and hydroxymethyl derivatives exhibit higher aqueous solubility compared to alkyl-substituted analogs due to polar -OH groups.

- Stereochemistry : Chiral variants (e.g., R- or S-configurations) are critical for enantioselective synthesis, impacting biological activity .

- Reactivity : Electron-withdrawing groups (e.g., -CF₃) enhance stability but may reduce nucleophilicity at the piperazine nitrogen .

Biological Activity

Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and implications in various medical fields.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₂₁ClN₂O₃

- Molar Mass : 300.78 g/mol

- Solubility : The hydrochloride salt form enhances solubility in aqueous solutions, making it suitable for biological assays and pharmaceutical formulations .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These synthetic routes are crucial for producing derivatives with enhanced biological activity or altered pharmacokinetic properties. Key methods include:

- Starting Materials : Piperazine derivatives and benzyl groups.

- Reagents : Hydrochloric acid is often used to form the hydrochloride salt.

- Yield and Purity : High yields and purity are essential for research applications .

Pharmacological Profile

This compound exhibits significant biological activities, particularly in pharmacology. Preliminary studies indicate potential interactions with various receptors:

- Serotonin Receptors (5-HT) : Suggests a role in mood modulation.

- Dopamine Receptors (D2) : Indicates potential implications in cognitive functions and mood disorders .

Case Studies and Research Findings

- Mood Disorders : Research suggests that compounds similar to Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate may serve as lead compounds in drug discovery programs targeting mood disorders .

- Cancer Therapy : Piperazine derivatives have shown promise in anticancer activities, with some compounds exhibiting improved cytotoxicity compared to established treatments like bleomycin .

- Neurobiological Functions : The compound's interactions with neurotransmitter receptors indicate a possible role in modulating anxiety and drug abuse behaviors through neuropeptide S pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Variations in the chemical structure can significantly affect binding affinities and pharmacological effects:

- Modifications : Substituting different functional groups can enhance receptor binding or alter the compound's efficacy against specific targets.

Q & A

Q. What are the recommended synthetic routes for preparing Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or carbamate formation. A common approach involves reacting 1-(2-hydroxyethyl)piperazine with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carboxylate intermediate, followed by HCl salt precipitation . Yield optimization requires controlled temperature (0–5°C for exothermic reactions) and inert atmospheres to prevent side reactions like hydrolysis. Evidence from analogous piperazine derivatives suggests yields of 70–80% under anhydrous conditions .

Q. What purification methods are effective for isolating high-purity this compound?

Column chromatography (silica gel, eluent: ethyl acetate/heptane gradients) is standard for intermediate purification. Final hydrochloride salt crystallization is achieved using ethanol/water mixtures, with purity >97% confirmed by HPLC . Recrystallization parameters (e.g., solvent polarity, cooling rate) must be tailored to minimize residual solvents, as noted in safety guidelines for similar hydrochlorides .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

- NMR : and NMR confirm the benzyl carbonyl (δ ~167 ppm) and hydroxyethyl group (δ ~3.6–4.2 ppm).

- LC-MS : Monitors molecular ion peaks (e.g., [M+H]+ at m/z 297.1) and detects impurities via fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity, with retention times compared to reference standards .

Advanced Research Questions

Q. How does the hydroxyethyl substituent influence the compound’s stability under varying pH and temperature conditions?

The hydroxyethyl group enhances hydrophilicity but introduces sensitivity to acidic hydrolysis. Accelerated stability studies (40°C/75% RH) show decomposition >5% after 4 weeks at pH <3, likely due to ester bond cleavage. Neutral or alkaline conditions (pH 7–9) improve stability, with <2% degradation over 12 weeks . Thermal gravimetric analysis (TGA) reveals decomposition onset at ~160°C, aligning with mp data for related piperazine hydrochlorides .

Q. What strategies resolve contradictions in synthetic yield data reported across literature sources?

Discrepancies often arise from side reactions (e.g., over-alkylation) or incomplete salt formation. Methodological adjustments include:

- Stoichiometric control : Limiting benzyl chloroformate to 1.1 equivalents reduces dimerization .

- In situ pH monitoring : Maintaining pH 8–9 during HCl salt precipitation avoids freebase contamination .

Cross-validation using orthogonal techniques (e.g., Karl Fischer titration for water content) ensures reproducibility .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?

Density Functional Theory (DFT) calculations identify reactive sites:

- The piperazine nitrogen (N4) exhibits higher nucleophilicity (Fukui index = 0.12) than the hydroxyethyl oxygen.

- Electrophilic attack occurs preferentially at the benzyl carbonyl carbon (partial charge = 0.35) .

MD simulations further assess solvation effects, guiding solvent selection for reactions .

Q. What role does this compound play in structure-activity relationship (SAR) studies for CNS-targeted drugs?

As a piperazine derivative, it serves as a scaffold for optimizing pharmacokinetic properties:

- Lipophilicity : The benzyl group enhances blood-brain barrier penetration (calculated LogP = 1.8).

- Hydrogen bonding : The hydroxyethyl moiety improves aqueous solubility (measured solubility = 12 mg/mL in PBS) .

In vitro assays with serotonin receptor analogs demonstrate its potential as a modulator, though bioactivity requires further functionalization .

Methodological Notes

- Contraindications : Avoid methanolic recrystallization due to ester solvolysis risks .

- Data Validation : Cross-reference NMR shifts with databases (e.g., NIST Chemistry WebBook) to confirm assignments .

- Safety Protocols : Adhere to GHS guidelines for handling hydrochlorides (e.g., P260: avoid inhalation of dust) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.